Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 3-Fluoro-4-nitrophenylacetonitrile (CAS: 503315-75-1)
3-Fluoro-4-nitrophenylacetonitrile is a substituted aromatic nitrile that has emerged as a valuable intermediate in the landscape of organic synthesis, particularly within the pharmaceutical and materials science sectors. Its molecular architecture, characterized by a strategically positioned fluorine atom, a nitro group, and a nitrile moiety on a benzene ring, provides a unique convergence of reactivity. This combination of functional groups allows for a diverse range of chemical transformations, making it a powerful precursor for the synthesis of complex heterocyclic systems and other high-value molecules. The fluorine atom, activated by the electron-withdrawing nitro group, is primed for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to a primary amine, and the nitrile group offers another handle for chemical elaboration. This guide provides a technical overview of its properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
The fundamental properties of a compound are critical for its handling, reaction setup, and purification. 3-Fluoro-4-nitrophenylacetonitrile is typically a solid at room temperature, and its key identifiers and predicted physical properties are summarized below.[1][2]
| Property | Value | Source |
| CAS Number | 503315-75-1 | [1] |
| Molecular Formula | C₈H₅FN₂O₂ | [1] |
| Molecular Weight | 180.14 g/mol | [1] |
| Synonyms | 2-(3-Fluoro-4-nitrophenyl)acetonitrile | [2] |
| Boiling Point | 343.7 ± 27.0 °C (Predicted) | [1] |
| Density | 1.367 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][3] |
Synthesis and Mechanistic Considerations
While multiple synthetic routes can be envisaged, a common and logical approach to synthesizing 3-Fluoro-4-nitrophenylacetonitrile involves the cyanation of a corresponding benzyl halide. This process leverages the greater reactivity of the benzylic position. The workflow begins with a readily available starting material, 3-fluoro-4-nitrotoluene, which is first halogenated at the benzylic position before undergoing nucleophilic substitution with a cyanide salt.
Experimental Protocol: Two-Step Synthesis from 3-Fluoro-4-nitrotoluene
Step 1: Benzylic Bromination of 3-Fluoro-4-nitrotoluene
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To a solution of 3-fluoro-4-nitrotoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 equivalents).
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Add a radical initiator, such as benzoyl peroxide (AIBN) (0.05 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium bisulfite solution to remove any remaining bromine, followed by a brine wash.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 1-(bromomethyl)-3-fluoro-4-nitrobenzene.
Step 2: Cyanation of 1-(bromomethyl)-3-fluoro-4-nitrobenzene
-
Dissolve the crude 1-(bromomethyl)-3-fluoro-4-nitrobenzene (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The progress can be monitored by observing the disappearance of the starting material via TLC.
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 3-Fluoro-4-nitrophenylacetonitrile.[4]
Caption: Synthetic workflow for 3-Fluoro-4-nitrophenylacetonitrile.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 3-Fluoro-4-nitrophenylacetonitrile stems from the distinct reactivity of its three functional groups, which can be addressed selectively. This makes it a "trifunctional" building block for constructing complex molecular architectures, particularly heterocyclic scaffolds found in many kinase inhibitors and other therapeutic agents.[5]
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The Nitro Group as a Masked Amine: The nitro group is arguably the most important functional handle in this molecule for drug discovery applications. It can be cleanly and efficiently reduced to a primary aniline derivative under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C). A patent for G-protein coupled receptor modulators demonstrates this exact transformation, where 3-fluoro-4-nitrophenylacetonitrile is hydrogenated to produce 2-(4-amino-3-fluoro-phenyl)acetonitrile.[6] This resulting aniline is a potent nucleophile, ideal for subsequent reactions like amide bond formation, sulfonamide synthesis, or building heterocyclic rings like indoles and benzimidazoles.
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The Nitrile Group as a Versatile Handle: The nitrile group is metabolically robust and can act as a key pharmacophore, participating in hydrogen bonding or acting as a bioisostere for other functional groups.[7] Chemically, it can be hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine, offering further avenues for molecular diversification.
-
The Activated Fluoro Group: The fluorine atom is positioned ortho to the powerful electron-withdrawing nitro group, making the aromatic ring electron-deficient and activating the C-F bond towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride ion by a wide range of nucleophiles (e.g., amines, thiols, alcohols), providing a direct method to introduce new substituents onto the aromatic core.
Caption: Reactivity pathways of 3-Fluoro-4-nitrophenylacetonitrile.
Spectral Data Analysis
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While a full experimental dataset for this specific molecule is not publicly available, expected spectral characteristics can be inferred from its structure and data from analogous compounds like p-nitrophenylacetonitrile.[8][9]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.5 - 8.5 ppm | Protons on an electron-deficient aromatic ring are deshielded and appear downfield. Complex splitting patterns are expected due to H-H and H-F coupling. |
| Methylene Protons (-CH₂CN) | δ ~4.0 ppm | The benzylic protons are adjacent to two electron-withdrawing groups (the aromatic ring and the nitrile), shifting them downfield. | |
| ¹³C NMR | Nitrile Carbon (-CN) | δ ~115-120 ppm | Typical range for nitrile carbons.[9] |
| Aromatic Carbons | δ ~120-150 ppm | Aromatic carbons show a range of shifts. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the fluorine (C-F) would be most affected and show characteristic shifts and C-F coupling. | |
| Methylene Carbon (-CH₂CN) | δ ~20-30 ppm | Standard chemical shift for a benzylic carbon attached to a nitrile. | |
| IR Spectroscopy | Nitrile Stretch (C≡N) | ~2250 cm⁻¹ | Strong, sharp absorption characteristic of the nitrile functional group. |
| Nitro Stretch (NO₂) | ~1530 cm⁻¹ (asymmetric) & ~1350 cm⁻¹ (symmetric) | Two strong absorptions are characteristic of the nitro group. | |
| Aromatic C-H Stretch | >3000 cm⁻¹ | Peaks indicating C-H bonds on the aromatic ring. |
Safety and Handling
Based on safety data for structurally related nitrophenyl and fluoronitrobenzene compounds, 3-Fluoro-4-nitrophenylacetonitrile should be handled with care as a potentially hazardous substance.[10][11]
-
Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation.[10][12]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[12]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]
-
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Conclusion
3-Fluoro-4-nitrophenylacetonitrile stands out as a highly functionalized and synthetically versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective and sequential chemical modifications. For drug discovery professionals, it serves as a powerful starting point for the construction of complex heterocyclic libraries, particularly for targeting protein kinases and other important biological targets. The ability to easily introduce a reactive amine via nitro reduction, coupled with the potential for SNAr chemistry at the fluoro position and further transformations of the nitrile, ensures its continued relevance in the synthesis of novel chemical entities.
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- SAFETY DATA SHEET - 4-Nitrophenylacetonitrile. Fisher Scientific.
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